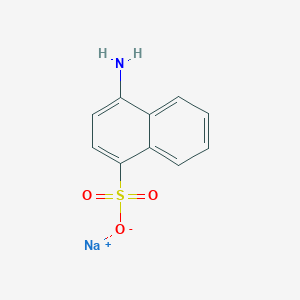
Sodium naphthionate
Cat. No. B093542
Key on ui cas rn:
130-13-2
M. Wt: 246.24 g/mol
InChI Key: YVIYCJBOJWNEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664371B2
Procedure details


In a large beaker, add naphthionic acid sodium salt and water and stir to complete solution, pH=9.2-9.4. Slowly add hydrochloric acid, and white precipitation occurs at pH=2.2-2.4. Stir the slurry for at least 4 hours, then filter the slurry. Use the wetcake in Stage 2.


Name
Identifiers


|
REACTION_CXSMILES
|
[Na+].[S:2]([O-:16])(=[O:15])([C:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7]([NH2:8])=[CH:6][CH:5]=1)=[O:3]>O>[S:2]([OH:16])(=[O:15])([C:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7]([NH2:8])=[CH:6][CH:5]=1)=[O:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].S(=O)(C1=CC=C(N)C2=CC=CC=C12)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Slowly add hydrochloric acid, and white precipitation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the slurry for at least 4 hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the slurry
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(=O)(C1=CC=C(N)C2=CC=CC=C12)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
